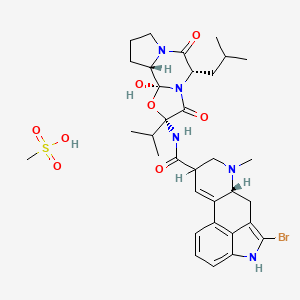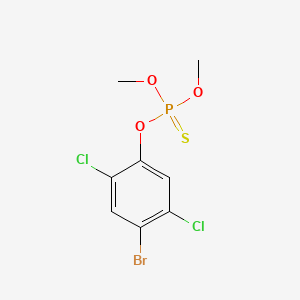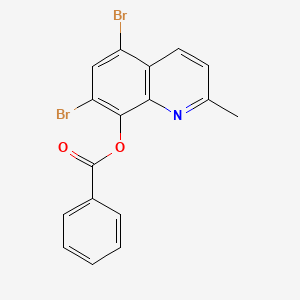
Broxaldine
説明
ブロキサルジン、別名5,7-ジブロモ-2-メチル-8-キノリンオールベンゾエートは、分子式C₁₇H₁₁Br₂NO₂、分子量421.083 g/molの化学化合物です . 特にクロストリジウム・ディフィシルや様々な真菌性病原菌に対する抗菌作用で知られています .
2. 製法
合成ルートと反応条件: ブロキサルジンは、5,7-ジブロモ-2-メチル-8-キノリンオールと安息香酸のエステル化によって合成できます。 反応は通常、チオニルクロリドやジシクロヘキシルカルボジイミド(DCC)などの脱水剤を用いて、エステル結合の形成を促進します .
工業生産方法: 工業的な環境では、ブロキサルジンの生産には、高収率と高純度を確保するために、制御された条件下での大規模なエステル化反応が用いられます。 プロセスには、再結晶やクロマトグラフィーを用いた精製などの工程が含まれる場合があります .
反応の種類:
酸化: ブロキサルジンは、特にキノリンオール部位で酸化反応を起こし、キノン誘導体を形成することがあります。
還元: 化合物は特定の条件下で対応するヒドロキノン形に還元されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、水酸化ナトリウム(NaOH)や炭酸カリウム(K₂CO₃)などの塩基の存在下で置換反応に使用されます.
生成される主な生成物:
酸化: キノン誘導体。
還元: ヒドロキノン誘導体。
置換: 様々な置換キノリンオール誘導体.
準備方法
Synthetic Routes and Reaction Conditions: Broxaldine can be synthesized through the esterification of 5,7-dibromo-2-methyl-8-quinolinol with benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the quinolinol moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinol derivatives.
科学的研究の応用
ブロキサルジンは、科学研究において幅広い応用があります:
化学: 有機合成における試薬として、より複雑な分子の合成の前駆体として使用されます。
生物学: 特にクロストリジウム・ディフィシルや真菌性病原菌に対する抗菌作用を含む研究で使用されます。
医学: 抗原虫剤や抗真菌剤としての可能性が調査されています。
作用機序
ブロキサルジンは、微生物の増殖と生存を阻害することで、その抗菌効果を発揮します。それは病原体の細胞機構を標的とし、DNA複製やタンパク質合成などの重要なプロセスを阻害します。 化合物の臭素原子は、微生物標的への結合親和性を高めることで、その抗菌活性に重要な役割を果たします .
類似化合物:
5,7-ジブロモ-8-ヒドロキシキノリン: ベンゾエートエステル基を持たない、類似のキノリンオール構造を共有しています。
2-メチル-8-ヒドロキシキノリン: 臭素原子を持たない、類似のコア構造です。
8-ヒドロキシキノリン: メチル基と臭素基の置換がない、より単純なアナログです.
ブロキサルジンの独自性: ブロキサルジンは、臭素原子とベンゾエートエステル基を独自に組み合わせることで、アナログと比較して抗菌作用を強化しています。 臭素原子の存在は、その反応性と微生物標的への結合親和性を高め、より強力な抗菌剤となっています .
特性
IUPAC Name |
(5,7-dibromo-2-methylquinolin-8-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTPLVAAROHGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863245 | |
| Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3684-46-6 | |
| Record name | 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3684-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broxaldine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broxaldine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROXALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is brobenzoxaldine commonly used for in a clinical setting?
A1: Brobenzoxaldine, often combined with broxyquinoline, is indicated for the treatment of intestinal amoebiasis. [] It has demonstrated efficacy in eliminating the parasite in a significant proportion of patients. [] Additionally, there are investigations into its potential use against giardiasis. [, ]
Q2: Are there any reports of adverse effects associated with brobenzoxaldine administration?
A2: While generally considered safe and effective at therapeutic doses, [] a study reported transient paresthesia in one volunteer subject during treatment with a brobenzoxaldine and broxyquinoline combination. [] Another study documented a case of impaired exercise tolerance in a healthy individual taking the same drug combination. [] Notably, a study in dogs revealed more severe toxic effects, including neurological symptoms, weight loss, and even death at higher doses. []
Q3: How does brobenzoxaldine compare to other treatments for intestinal amoebiasis?
A3: While the provided research focuses on brobenzoxaldine and its combination with broxyquinoline, it lacks direct comparisons with other established treatments for intestinal amoebiasis. Further research is needed to determine its relative efficacy and safety profile compared to alternative therapies.
Q4: What is the mechanism of action of brobenzoxaldine against Entamoeba histolytica?
A4: The provided research does not delve into the specific molecular mechanisms by which brobenzoxaldine exerts its anti-amoebic effects. Further studies are necessary to elucidate its interaction with potential targets within the parasite.
Q5: Beyond intestinal amoebiasis, are there other potential applications for brobenzoxaldine?
A5: Some studies explored its activity against other parasites like Giardia lamblia and even its potential in treating leprosy, although with limited success. [, , ] Additionally, brobenzoxaldine has shown antifungal activity in specific laboratory settings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


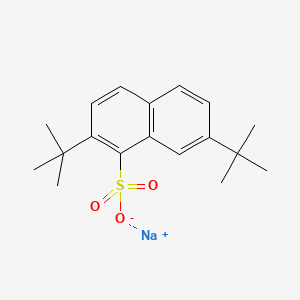

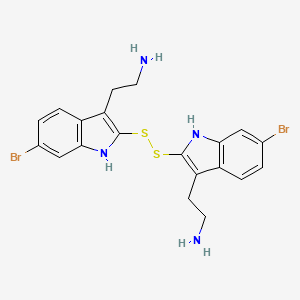



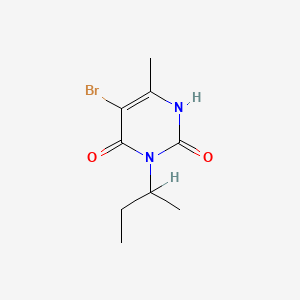


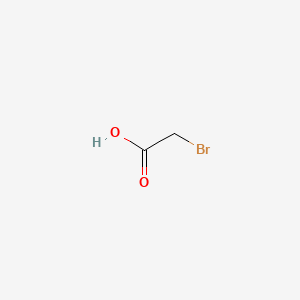

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)
